molecular formula C18H22N2O5S B11589152 ethyl {2-methoxy-4-[(Z)-(5-oxo-1-propyl-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}acetate

ethyl {2-methoxy-4-[(Z)-(5-oxo-1-propyl-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}acetate

Cat. No.: B11589152
M. Wt: 378.4 g/mol
InChI Key: VLPBHVSVCCERKO-LCYFTJDESA-N
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Description

ETHYL 2-(2-METHOXY-4-{[(4Z)-5-OXO-1-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)ACETATE is a complex organic compound with a unique structure that includes an imidazolidine ring, a phenoxy group, and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(2-METHOXY-4-{[(4Z)-5-OXO-1-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)ACETATE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the imidazolidine ring, the introduction of the phenoxy group, and the esterification to form the acetate. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(2-METHOXY-4-{[(4Z)-5-OXO-1-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

ETHYL 2-(2-METHOXY-4-{[(4Z)-5-OXO-1-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)ACETATE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ETHYL 2-(2-METHOXY-4-{[(4Z)-5-OXO-1-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)ACETATE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

ETHYL 2-(2-METHOXY-4-{[(4Z)-5-OXO-1-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)ACETATE can be compared with other similar compounds, such as:

    4-ETHYL-2-METHOXYPHENOL: Shares the phenoxy group but lacks the imidazolidine ring and acetate ester.

    PHENOXY ACETAMIDE DERIVATIVES: Similar in having the phenoxy group and acetate moiety but differ in the specific functional groups attached.

The uniqueness of ETHYL 2-(2-METHOXY-4-{[(4Z)-5-OXO-1-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)ACETATE lies in its combination of functional groups, which confer specific chemical and biological properties not found in other compounds.

Properties

Molecular Formula

C18H22N2O5S

Molecular Weight

378.4 g/mol

IUPAC Name

ethyl 2-[2-methoxy-4-[(Z)-(5-oxo-1-propyl-2-sulfanylideneimidazolidin-4-ylidene)methyl]phenoxy]acetate

InChI

InChI=1S/C18H22N2O5S/c1-4-8-20-17(22)13(19-18(20)26)9-12-6-7-14(15(10-12)23-3)25-11-16(21)24-5-2/h6-7,9-10H,4-5,8,11H2,1-3H3,(H,19,26)/b13-9-

InChI Key

VLPBHVSVCCERKO-LCYFTJDESA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=CC(=C(C=C2)OCC(=O)OCC)OC)/NC1=S

Canonical SMILES

CCCN1C(=O)C(=CC2=CC(=C(C=C2)OCC(=O)OCC)OC)NC1=S

Origin of Product

United States

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